![molecular formula C10H9N3O2 B2359488 4-[(Cyanoacetyl)amino]benzamide CAS No. 445254-45-5](/img/structure/B2359488.png)
4-[(Cyanoacetyl)amino]benzamide
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Overview
Description
4-[(Cyanoacetyl)amino]benzamide is a chemical compound with the molecular formula C10H9N3O2. It is a derivative of benzamide, which is an important class of compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of benzamides, including 4-[(Cyanoacetyl)amino]benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of 4-[(Cyanoacetyl)amino]benzamide can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
4-[(Cyanoacetyl)amino]benzamide, as a derivative of benzamide, can participate in a variety of chemical reactions. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Benzamides, including 4-[(Cyanoacetyl)amino]benzamide, generally have high boiling points and melting points . The lower members of the series are soluble in water .Scientific Research Applications
- Applications : Researchers utilize cyanoacetanilides as reactants to construct various organic heterocycles. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions, yielding novel heterocyclic moieties .
- Significance : Researchers explore the potential of N-aryl and/or heteryl cyanoacetamides in developing improved chemotherapeutic agents. These compounds may exhibit promising pharmacological properties .
- Recent Advances : Researchers have developed efficient methods for synthesizing benzamides. One approach involves direct condensation of amines with cyanoacetanilide, facilitated by a recoverable catalyst. Advantages include low reaction times, simplicity, and eco-friendliness .
- Example : The coupling reaction of 4-antipyrinyl diazonium chloride with cyanoacetanilide yields antipyrinyl hydrazone derivatives. Further treatment produces 3a,4,5,6-tetrahydro-3a,4-dimethyl-6-oxo-N,5-diphenylpyrazolo[4,3-c]pyrazole, which may have interesting properties .
- Exploration : Researchers investigate the antibacterial and antifungal potential of cyanoacetamide derivatives. These compounds may exhibit inhibitory effects against microbial pathogens .
- Interest : Scientists explore the interactions of cyanoacetanilides with biological targets. Understanding their mechanisms of action can inform drug design and development .
Heterocyclic Synthesis
Chemotherapeutic Agents
Catalysis and Benzamide Synthesis
Hydrazones and Pyrazoles
Antibacterial and Antifungal Activities
Biological Studies and Mechanisms
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that cyanoacetamide-n-derivatives, which include 4-[(cyanoacetyl)amino]benzamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 4-[(Cyanoacetyl)amino]benzamide involves its interaction with its targets through the carbonyl and the cyano functions of these compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide-n-derivatives are utilized extensively to form a variety of heterocyclic compounds . These heterocyclic compounds are involved in various biochemical pathways.
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities .
properties
IUPAC Name |
4-[(2-cyanoacetyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5H2,(H2,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSXGCNFQGZARX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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